Cas no 998-07-2 (Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester)

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester is a specialized phospholipid derivative combining tetradecanoic acid (myristic acid) with a phosphonooxy-aminomethyl backbone. This compound features a chiral (1R) configuration, enhancing its potential for stereospecific interactions in biochemical systems. The presence of the 2-aminoethoxy group introduces a positively charged moiety under physiological conditions, facilitating membrane permeability and cellular uptake. The hydroxyphosphinyloxymethyl linkage provides stability while maintaining hydrolytic sensitivity for controlled release applications. Its amphiphilic nature enables self-assembly properties, making it suitable for drug delivery systems or biomimetic membrane studies. The esterified myristoyl chain contributes to lipophilicity, promoting interactions with lipid bilayers. This structurally complex molecule offers precise control over molecular recognition and targeted binding, with applications in medicinal chemistry and bioconjugation strategies.
Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester structure
998-07-2 structure
Product name:Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester
CAS No:998-07-2
MF:C33H66NO8P
MW:635.852812290192
MDL:MFCD00036775
CID:803652
PubChem ID:253659686

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine
    • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
    • 1,2-Dimyristoyl-sn-glycero-3-PE
    • 1002-Dimyristoyl-sn-glycero-3-phosphoethanolamine
    • COATSOME ME-4040 (DMPE)
    • Tetradecanoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
    • 1,2-Ditetradecanoyl-sn-glycero-3-phosphoethanolamine
    • 3-sn-Phosphatidylethanolamine, 1,2-dimyristoyl
    • L-β,γ-Dimyristoyl-α-cephalin
    • DMPE
    • Dimyristoyl-L-α-phosphatidylethanolamine
    • 2-Aminoethyl (R)-2,3-Bis(tetradecanoyloxy)propyl Hydrogen Phosphate
    • L-DMPE
    • 110632
    • 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine; DMPE; PE(14:0/14:0); 110632
    • PE(14:0/14:0)
    • Tetradecanoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
    • (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
    • Z37OX1ASNK
    • PE(28:0)
    • Dimyristoyl cephalin
    • (2r)-3-{[(S)-(2-Aminoethoxy)(Hydroxy)phosphoryl]oxy}-2-(Tetradecanoyloxy)propyl Tetradecanoate
    • 46E
    • 1,2-dimyristoyl-rac-glycero-3-phosphoethanolamine
    • GPEtn(28:0)
    • Phophatidylethanolamine(28:0)
    • DMPE;L-,-Dimyristoyl--cephalin
    • C
    • A-Dimyristoyl-
    • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, synthetic, >=99%
    • Q27294934
    • MFCD00036775
    • CS-W013794
    • C33H66NO8P
    • DTXSID601281409
    • 998-07-2
    • HY-W013078
    • 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine
    • (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylditetradecanoate
    • NEZDNQCXEZDCBI-WJOKGBTCSA-N
    • 1,2-Dimyristoyl-sn-glycero-phosphoethanolamine (DMPE)
    • 1,2-Dimyristoyl-sn-Glycero-3-Phosphatidylethanolamine
    • GPEtn(14:0/14:0)
    • A-cephalin
    • Tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl ester
    • (2-aminoethoxy)[(2R)-2,3-bis(tetradecanoyloxy)propoxy]phosphinic acid
    • SCHEMBL42120
    • NS00073972
    • A,
    • L-
    • AS-73819
    • D4249
    • Phophatidylethanolamine(14:0/14:0)
    • LMGP02010352
    • Dimyristoyl phosphatidylethanolamine
    • H11749
    • AKOS027378573
    • UNII-Z37OX1ASNK
    • DB-027521
    • Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester
    • MDL: MFCD00036775
    • Inchi: 1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1
    • InChI Key: NEZDNQCXEZDCBI-WJOKGBTCSA-N
    • SMILES: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 635.45300
  • Monoisotopic Mass: 635.45260506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 35
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 134
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 8.1

Experimental Properties

  • Color/Form: Not determined.
  • Density: 1.028
  • Melting Point: 191.0 to 195.0 °C
  • Boiling Point: 685.634°C at 760 mmHg
  • Flash Point: 685.634 °C at 760 mmHg
  • Refractive Index: 1.474
  • PSA: 144.19000
  • LogP: 9.63620
  • Solubility: Not determined

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester Security Information

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester Customs Data

  • HS CODE:29232000

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-73819-1G
(2-aminoethoxy)[(2R)-2,3-bis(tetradecanoyloxy)propoxy]phosphinic acid
998-07-2 >97%
1g
£211.00 2025-02-08
Ambeed
A585917-1mg
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
998-07-2 97%
1mg
$5.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67850-250mg
1,2-Dimyristoyl-sn-glycero-3-PE
998-07-2 98%
250mg
¥1058.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67850-500mg
1,2-Dimyristoyl-sn-glycero-3-PE
998-07-2 98%
500mg
¥1975.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5243-500 mg
1,2-Dimyristoyl-sn-glycero-3-PE
998-07-2 98.00%
500MG
¥1554.00 2022-03-01
Ambeed
A585917-100mg
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
998-07-2 97%
100mg
$24.0 2025-02-19
Ambeed
A585917-5g
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
998-07-2 97%
5g
$525.0 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
850745P-25MG
14:0 PE
998-07-2
25mg
¥937.96 2023-11-02
Larodan
37-1420-13-1g
1,2-Dimyristoyl-sn-Glycero-3-Phosphatidylethanolamine
998-07-2 >99%
1g
€239.00 2025-03-07
abcr
AB474266-250 mg
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 97%; .
998-07-2 97%
250MG
€103.00 2023-07-18

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester Related Literature

Additional information on Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester

Introduction to Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester and Its Significance in Modern Chemical Biology

Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester, with the CAS number 998-07-2, represents a sophisticated compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines elements of fatty acid derivatives with functional groups that suggest potential applications in drug development, particularly in modulating biological pathways. The unique arrangement of its substituents, including the (1R)-configuration and the presence of both aminoethoxy and hydroxyphosphinyloxymethyl moieties, positions it as a candidate for further exploration in synthetic chemistry and bioactivity studies.

The molecular framework of Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester is built upon a tetradecanoic acid backbone, which is a common saturated fatty acid derivative. This backbone provides a hydrophobic anchor that can interact with lipid bilayers or other hydrophobic domains within biological systems. The introduction of the (1R)-configuration at the chiral center adds a layer of specificity that is often exploited in drug design to enhance binding affinity and selectivity. The presence of the 2-aminoethoxy group introduces a polar region capable of hydrogen bonding and ionic interactions, while the hydroxyphosphinyloxymethyl moiety adds complexity through its potential role as a ligand or intermediate in phosphorylation reactions.

Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in developing novel therapeutic agents. The combination of hydrophobic and polar regions in Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester makes it an intriguing candidate for applications in drug delivery systems, where precise control over solubility and interaction with biological membranes is crucial. Furthermore, the chiral nature of the compound suggests potential applications in asymmetric synthesis, where enantiomerically pure compounds are often required for optimal biological activity.

In the context of drug discovery, the functional groups present in this compound offer multiple points of interaction with biological targets. The aminoethoxy group can engage with amino acid residues or other polar molecules through hydrogen bonding, while the hydroxyphosphinyloxymethyl moiety may participate in phosphorylation-dependent signaling pathways. These interactions are critical for modulating enzyme activity or receptor binding affinity, which are key mechanisms in many therapeutic strategies. For instance, compounds with similar structural motifs have been explored for their potential to inhibit kinases or other enzymes involved in cancer progression.

The CAS number 998-07-2 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patents. Researchers studying this compound can refer to this number to access detailed chemical properties, synthesis methods, and experimental data. The systematic naming convention adheres to IUPAC standards, ensuring clarity and consistency across different scientific disciplines. This level of precision is essential for collaboration between chemists, biologists, and pharmacologists who may be working with the same compound but from different perspectives.

Current research trends indicate that compounds like Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester are being evaluated for their potential in addressing complex diseases such as neurodegenerative disorders and inflammatory conditions. The ability to fine-tune molecular structure to achieve specific biological outcomes is a hallmark of modern drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the bioactivity of such compounds and identify promising candidates for further development.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes may involve multi-step processes requiring careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production methods, including catalytic processes that minimize waste and improve scalability. These innovations are critical for translating laboratory discoveries into viable pharmaceuticals.

From a regulatory perspective, compounds like Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. Preclinical studies evaluate toxicity profiles and pharmacokinetic properties, while clinical trials assess therapeutic benefits in human populations. The journey from bench to market involves collaboration across multiple disciplines and adherence to stringent regulatory guidelines.

The interdisciplinary nature of chemical biology underscores the importance of compounds like this one in driving innovation across multiple fields. By bridging chemistry with biology, researchers can develop more targeted therapies that address specific disease mechanisms at a molecular level. This approach holds promise for personalized medicine, where treatments are tailored to individual patient profiles based on genetic or biochemical markers.

In conclusion,Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester, identified by its CAS number 998-07-2, represents a fascinating compound with potential applications in pharmaceutical research and drug development. Its unique molecular structure combines hydrophobicity with polar functionality through strategic placement of functional groups such as (1R)-configuration, aminoethoxy, and hydroxyphosphinyloxymethyl moieties. As research continues to uncover new therapeutic targets and synthetic strategies,Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester may play a significant role in advancing our understanding of biological processes and developing innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:998-07-2)Tetradecanoic Acid (1R)-1-(2-Aminoethoxy)hydroxyphosphinyloxymethyl-1,2-ethanediyl Ester
A1207603
Purity:99%/99%
Quantity:1g/5g
Price ($):202.0/472.0